Cas no 160056-49-5 (Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-)

Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- structure
160056-49-5 structure
Product Name:Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
Numero CAS:160056-49-5
MF:C22H40N6O4Si2
MW:508.761806488037
CID:173835
PubChem ID:390181
Update Time:2025-04-19

Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine,2'-amino-2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
    • 9-[9-amino-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-amine
    • 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylamine
    • NSC-687330
    • 9-[9-Amino-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-6-amine
    • NCI60_031454
    • 160056-49-5
    • NSC687330
    • DTXSID40936213
    • SMR001565933
    • 9-(9-Amino-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-amine
    • 9-(9-amino-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)purin-6-amine
    • 9H-Purin-6-amine,5- O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]- .beta.-D-ribofuranosyl]-
    • CHEMBL1709501
    • MLS002702371
    • Adenosine,5'- O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-
    • NSC 687330
    • 8-(6-Amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo(3,2-f)(1,3,5,2,4)trioxadisilocin-9-ylamine
    • PD011280
    • Inchi: 1S/C22H40N6O4Si2/c1-12(2)33(13(3)4)29-9-16-19(31-34(32-33,14(5)6)15(7)8)17(23)22(30-16)28-11-27-18-20(24)25-10-26-21(18)28/h10-17,19,22H,9,23H2,1-8H3,(H2,24,25,26)
    • Chiave InChI: DSZXWOYSCQODMD-UHFFFAOYSA-N
    • Sorrisi: [Si]1(C(C)C)(C(C)C)O[Si](C(C)C)(C(C)C)OCC2C(C(C(N3C=NC4C(N)=NC=NC3=4)O2)N)O1

Proprietà calcolate

  • Massa esatta: 508.2652
  • Massa monoisotopica: 508.26495685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 5
  • Complessità: 701
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 133Ų

Proprietà sperimentali

  • PSA: 132.56
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd